Rupatadine fumarate is a synthetic compound classified as a dual antagonist of histamine and platelet-activating factor (PAF). [] It plays a significant role in scientific research as a model compound for studying the synthesis and characterization of related substances, transport characteristics in cell models, and for developing and validating various analytical methods like RP-HPLC, UV spectrophotometry, and HPTLC. [, , , ]
Rupatadine fumarate is synthesized from rupatadine base using fumaric acid. It belongs to the class of second-generation antihistamines, which are characterized by their reduced sedative effects compared to first-generation antihistamines. Its chemical structure is based on a pyridine ring, which contributes to its pharmacological properties.
The synthesis of rupatadine fumarate involves several steps, primarily focusing on the conversion of the rupatadine base into its fumarate salt. The following outlines the key methods of synthesis:
The molecular formula for rupatadine fumarate is . It features a complex structure consisting of a pyridine ring fused with various functional groups:
Rupatadine fumarate undergoes several chemical reactions during synthesis and application:
Rupatadine functions primarily as an antagonist at histamine H1 receptors and also inhibits platelet-activating factor pathways. This dual action contributes to its efficacy in alleviating allergic symptoms.
Rupatadine fumarate exhibits several important physical and chemical properties:
Rupatadine fumarate is primarily utilized in clinical settings for treating allergic conditions:
The development journey of rupatadine fumarate originated in the laboratories of the Spanish pharmaceutical company Uriach, where researchers sought to create an improved antihistamine with additional anti-inflammatory properties. The compound was specifically engineered to simultaneously inhibit both histamine H1 receptors and platelet-activating factor receptors—a novel approach intended to provide broader therapeutic efficacy against allergic inflammation. After extensive preclinical investigations demonstrating its dual-receptor affinity, the compound entered clinical development in the late 1990s [1] [4].
The initial market authorization was granted in Spain in 2003 under the brand name Rupafin® for treating allergic rhinitis and chronic urticaria in patients aged 12 years and older. This European approval marked the first clinical application of a dual H1/PAF antagonist. Subsequent regulatory milestones included approvals in multiple Central American countries (2004-2007), Brazil and Argentina (2008), and Turkey (2009). A significant expansion occurred in 2014 when the European Medicines Agency approved a pediatric investigation plan (PIP number EMEA-000582-PIP01-09-M03) that facilitated the development of age-appropriate formulations including oral solutions and granules for younger patients [1] [10].
The Canadian approval represented a major regulatory achievement, with Health Canada issuing a Notice of Compliance on July 20, 2016, following review of New Drug Submission 186488. The authorization encompassed both tablet (10mg) and oral solution (1mg/mL) formulations under the brand name Rupall®. This approval included indications for seasonal allergic rhinitis, perennial allergic rhinitis, and chronic spontaneous urticaria in patients as young as two years—a significant expansion from the original European indication [3] [6]. Post-approval, ownership transfers occurred between pharmaceutical companies, with Medexus Pharmaceuticals assuming distribution rights in Canada by 2020, reflecting the compound's evolving commercial landscape [6].
Table 1: Key Milestones in Rupatadine Fumarate Development and Authorization
Year | Milestone | Region/Scope |
---|---|---|
2003 | Initial market launch | Spain (as Rupafin®) |
2004-2009 | Regional approvals expansion | Central America, Brazil, Argentina, Turkey |
2014 | Pediatric Investigation Plan approval | European Union |
2016 | Health Canada approval (Notice of Compliance) | Canada (as Rupall®) |
2017 | Commercial launch of oral solution formulation | Canada |
2020 | Ownership transfer to Medexus Pharmaceuticals | Canada |
Rupatadine fumarate belongs to the chemical class of tricyclic piperidine derivatives with dual-receptor antagonist properties. Its systematic IUPAC designation is (2E)-but-2-enedioic acid; 13-chloro-2-{1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene}-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaene, reflecting its complex polycyclic structure. The compound exists as a 1:1 salt formation between rupatadine (a lipophilic base) and fumaric acid, significantly enhancing its aqueous solubility compared to the free base form. This molecular modification addresses the poor water solubility (2.9 g/L) of the parent compound, which previously presented formulation challenges [4] [7] [9].
The molecular architecture comprises three principal components: a chlorinated benzocycloheptapyridine ring system responsible for H1 receptor binding, a piperidine spacer with critical nitrogen functionality, and a 5-methylnicotinyl moiety essential for PAF receptor antagonism. The free base (rupatadine) has a molecular formula of C26H26ClN3 with a molecular weight of 415.97 g/mol. As the fumarate salt, it becomes C30H30ClN3O4 with a molecular weight of 532.04 g/mol. The crystalline structure forms a creamy to light salmon-colored solid with a melting point range of 58-61°C for the free base and 213-217°C for the trihydrochloride derivative [1] [4] [7].
The structural determinants of its dual mechanism include the planar tricyclic system that facilitates insertion into the histamine H1 receptor pocket, and the pyridinylpiperidine moiety that sterically blocks PAF receptor sites. This configuration enables simultaneous inhibition of two distinct inflammatory pathways: histamine-mediated vascular permeability and PAF-mediated platelet aggregation and neutrophil activation. The presence of the tertiary amine (pKa 7.19) facilitates protonation in acidic environments, enhancing receptor binding affinity. The logP value of 4.82-5.37 indicates significant lipophilicity, contributing to extensive tissue distribution, while the polar surface area of 29.02 Ų influences membrane permeability [1] [9].
Table 2: Molecular Characterization of Rupatadine Fumarate
Property | Free Base (Rupatadine) | Fumarate Salt (Rupatadine Fumarate) |
---|---|---|
Molecular Formula | C26H26ClN3 | C30H30ClN3O4 |
Molecular Weight | 415.97 g/mol | 532.04 g/mol |
CAS Registry Number | 158876-82-5 | 182349-12-8 |
Chemical Structure | Tricyclic piperidine derivative | 1:1 Salt with fumaric acid |
Melting Point | 58-61°C | Not specified (trihydrochloride: 213-217°C) |
Solubility | Poor aqueous solubility (2.9 g/L) | Enhanced solubility profile |
Partition Coefficient (logP) | 4.82-5.37 | - |
Rupatadine fumarate maintains diverse regulatory classifications across international markets, universally designated as a prescription pharmaceutical. In the European Union, it holds Rx-only status with centralized authorization for allergic rhinitis and chronic urticaria treatment. Canada classifies it as a prescription-only drug (℞-only) under the brand Rupall®, with specific contraindications including hypersensitivity to components, congenital long QT syndrome, and concurrent use with CYP3A4 inhibitors or other QTc-prolonging medications. These restrictions reflect careful risk mitigation strategies addressing potential cardiotoxicity concerns [1] [3].
Global market penetration encompasses over 50 countries with significant regional variations. European authorization spans 23 nations including Spain, Germany, France, and Italy under brand variants such as Rupafin®, Rupanase®, and Rinialer®. Latin American approvals include Brazil (Pafinur®), Argentina, Chile, and eight Central American countries. The Middle East and African regions account for 14 additional markets, primarily utilizing the Wystamm® and Ralif® brand designations. The Canadian authorization in 2016 established Rupall® as the primary brand in North America, with both tablet (DIN 02456451) and oral solution (DIN 02456478) formulations [1] [6] [12].
The commercial landscape features multiple pharmaceutical entities engaged in active pharmaceutical ingredient (API) production and formulation. Major API manufacturers include Cadila Pharmaceuticals, which holds an active US Drug Master File, reflecting compliance with international quality standards. The global Rupatadine fumarate API market was valued at USD 1.2 billion in 2023, with projected growth to USD 2.1 billion by 2032 at a compound annual growth rate (CAGR) of 6.2%. This expansion is driven by increasing allergy prevalence, environmental pollution impacts, and diagnostic advancements. Regionally, North America and Europe dominate consumption, while the Asia-Pacific region demonstrates the highest growth potential, particularly in pharmaceutical manufacturing hubs like China and India [4] [8].
Table 3: Global Brand Names and Authorization Status for Rupatadine Fumarate
Region | Brand Names | Authorization Status |
---|---|---|
European Union | Rupafin®, Rupanase®, Rinialer® | Rx-only (23 countries) |
Canada | Rupall® | Prescription-only (℞-only) |
Latin America | Pafinur®, Urtimed® | Approved in 11 countries |
Middle East & Africa | Wystamm®, Ralif® | Approved in 14 countries |
Asia-Pacific | Rupita® (EURO Pharma Ltd.) | Limited market presence |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7